molecular formula C14H16O3 B12582362 Ethyl 4-(pent-4-enoyl)benzoate CAS No. 194796-25-3

Ethyl 4-(pent-4-enoyl)benzoate

Cat. No.: B12582362
CAS No.: 194796-25-3
M. Wt: 232.27 g/mol
InChI Key: RWEVAPSWONOXON-UHFFFAOYSA-N
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Description

Ethyl 4-(pent-4-enoyl)benzoate is an organic compound with the molecular formula C14H16O3 It is a benzoate ester derivative, characterized by the presence of a pent-4-enoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(pent-4-enoyl)benzoate typically involves the esterification of 4-(pent-4-enoyl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pent-4-enoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives .

Scientific Research Applications

Ethyl 4-(pent-4-enoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(pent-4-enoyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(pent-4-enoyl)benzoate is unique due to its pent-4-enoyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

194796-25-3

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 4-pent-4-enoylbenzoate

InChI

InChI=1S/C14H16O3/c1-3-5-6-13(15)11-7-9-12(10-8-11)14(16)17-4-2/h3,7-10H,1,4-6H2,2H3

InChI Key

RWEVAPSWONOXON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC=C

Origin of Product

United States

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